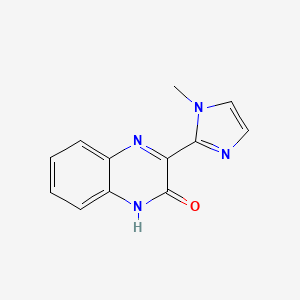
3-(1-methyl-1H-imidazol-2-yl)-1,2-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1H-imidazol-2-yl)-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that features both imidazole and quinoxaline moieties The imidazole ring is known for its presence in many biologically active molecules, while the quinoxaline ring is often found in compounds with diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-imidazol-2-yl)-1,2-dihydroquinoxalin-2-one typically involves the formation of the imidazole ring followed by the construction of the quinoxaline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methylimidazole with a suitable diketone can yield the desired product through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(1-Methyl-1H-imidazol-2-yl)-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The imidazole and quinoxaline rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and quinoxaline derivatives, which can exhibit different biological and chemical properties .
科学研究应用
3-(1-Methyl-1H-imidazol-2-yl)-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The quinoxaline moiety can interact with DNA and proteins, leading to various biological effects. These interactions can modulate cellular pathways and result in therapeutic outcomes .
相似化合物的比较
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar binding properties.
Quinoxaline: A parent compound with diverse pharmacological activities.
2-Methylquinoxaline: A methyl-substituted quinoxaline with unique chemical properties.
Uniqueness
3-(1-Methyl-1H-imidazol-2-yl)-1,2-dihydroquinoxalin-2-one is unique due to the combination of imidazole and quinoxaline rings in a single molecule. This dual functionality allows it to exhibit a broader range of chemical and biological activities compared to its individual components.
属性
IUPAC Name |
3-(1-methylimidazol-2-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-16-7-6-13-11(16)10-12(17)15-9-5-3-2-4-8(9)14-10/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRRYYMORBWNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
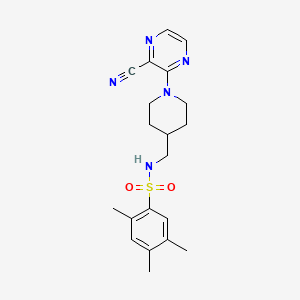
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2713945.png)
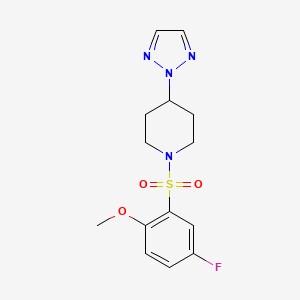
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2713949.png)
![2-(4-chlorobenzyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2713950.png)
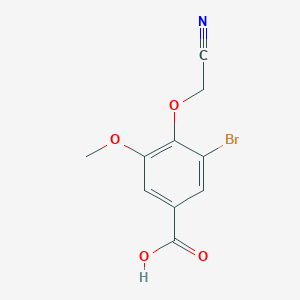
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)
![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/new.no-structure.jpg)
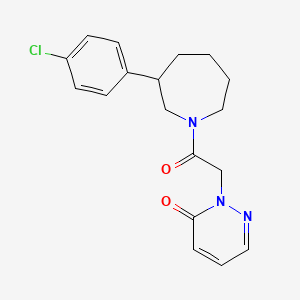
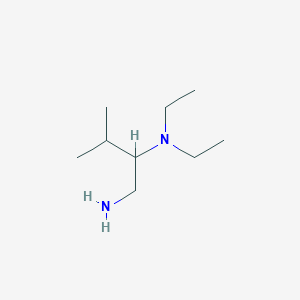
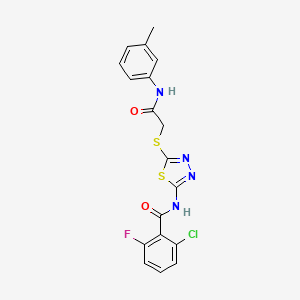
![6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713961.png)
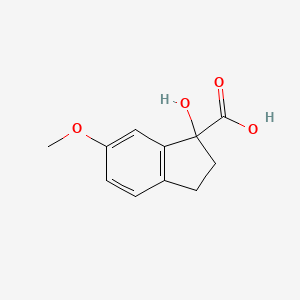
![2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2713963.png)
